![molecular formula C19H22N2O2S B1675693 N-(2-(4'-Cyano-[1,1'-biphenyl]-4-yl)propyl)propane-2-sulfonamide CAS No. 211311-95-4](/img/structure/B1675693.png)
N-(2-(4'-Cyano-[1,1'-biphenyl]-4-yl)propyl)propane-2-sulfonamide
概要
説明
Synthesis Analysis
Unfortunately, I couldn’t find any specific synthesis methods for “N-(2-(4’-Cyano-[1,1’-biphenyl]-4-yl)propyl)propane-2-sulfonamide”. However, the synthesis of similar compounds often involves the reaction of an amine with a sulfonyl chloride3.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, I couldn’t find any specific information on the molecular structure of “N-(2-(4’-Cyano-[1,1’-biphenyl]-4-yl)propyl)propane-2-sulfonamide”.Chemical Reactions Analysis
Again, I couldn’t find any specific information on the chemical reactions involving “N-(2-(4’-Cyano-[1,1’-biphenyl]-4-yl)propyl)propane-2-sulfonamide”. However, sulfonamides are known to undergo a variety of reactions, including hydrolysis, oxidation, and reduction3.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental techniques. Unfortunately, I couldn’t find any specific information on the physical and chemical properties of “N-(2-(4’-Cyano-[1,1’-biphenyl]-4-yl)propyl)propane-2-sulfonamide”.科学的研究の応用
Environmental Presence and Human Exposure
Perfluorinated Sulfonamides in Indoor and Outdoor Environments :A comprehensive survey conducted in Ottawa, Canada, explored the occurrence of perfluorinated alkyl sulfonamides (PFASs) in various environments. These compounds, used for surface protection in consumer products, were found in significant concentrations in indoor air and house dust, highlighting their pervasive presence and the potential for human exposure through inhalation and ingestion. This study underscores the environmental persistence and human health implications of sulfonamide compounds (Shoeib et al., 2005).
Medical Applications and Toxicity
Treatment of Metal Intoxication :Sodium 2,3-dimercapto-1-propane sulfonate (DMPS), a water-soluble chelating agent related to sulfonamide compounds, has been utilized since the 1960s for treating metal intoxication. By mobilizing mercury and arsenic in humans, DMPS highlights the therapeutic potential of sulfone-related treatments in addressing heavy metal toxicity, illustrating a significant medical application of sulfonamide derivatives (Aposhian, 1998).
Antimalarial Activity
Diaphenylsulfone Against Chloroquine-resistant Plasmodium falciparum :Research on diaphenylsulfone (DDS) against chloroquine-resistant strains of Plasmodium falciparum indicates the potential of sulfone compounds in antimalarial treatments. Although not directly curing acute malaria attacks rapidly, DDS showed blood schizontocidal activity and, when administered prophylactically, substantially prevented infection, emphasizing the role sulfones could play in malaria prevention and therapy (Degowin et al., 1966).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on “N-(2-(4’-Cyano-[1,1’-biphenyl]-4-yl)propyl)propane-2-sulfonamide”, it’s difficult to provide accurate safety and hazard information.
将来の方向性
The future directions for research on a compound depend on its potential applications. Sulfonamides, for example, have been widely studied for their antibacterial properties2. Further research could explore the potential applications of “N-(2-(4’-Cyano-[1,1’-biphenyl]-4-yl)propyl)propane-2-sulfonamide” in medicine or other fields.
Please note that this information is based on the limited data available and may not be entirely accurate for “N-(2-(4’-Cyano-[1,1’-biphenyl]-4-yl)propyl)propane-2-sulfonamide”. For more detailed and specific information, further research is needed.
特性
IUPAC Name |
N-[2-[4-(4-cyanophenyl)phenyl]propyl]propane-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-14(2)24(22,23)21-13-15(3)17-8-10-19(11-9-17)18-6-4-16(12-20)5-7-18/h4-11,14-15,21H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQAVGZLYRYHSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432983 | |
| Record name | N-2-(4-(4-Cyanophenyl)phenyl)propyl 2-propanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4'-Cyano-[1,1'-biphenyl]-4-yl)propyl)propane-2-sulfonamide | |
CAS RN |
211311-95-4 | |
| Record name | N-[2-(4′-Cyano[1,1′-biphenyl]-4-yl)propyl]-2-propanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=211311-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | LY-404187 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211311954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-2-(4-(4-Cyanophenyl)phenyl)propyl 2-propanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-404187 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75W6I8W6OU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



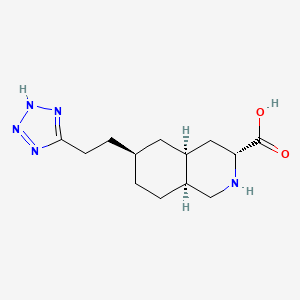
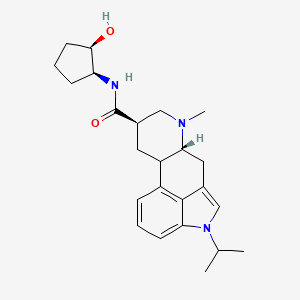
![(6R,7S)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1675613.png)
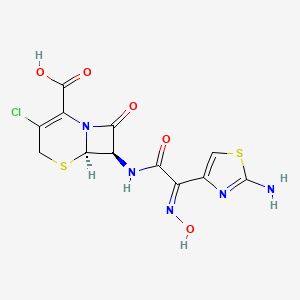
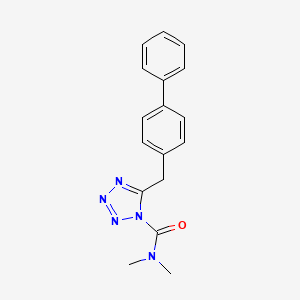
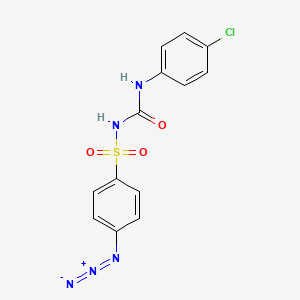
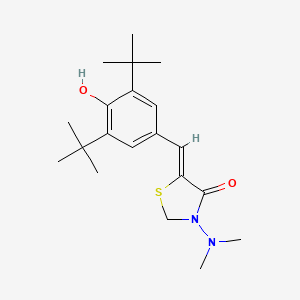
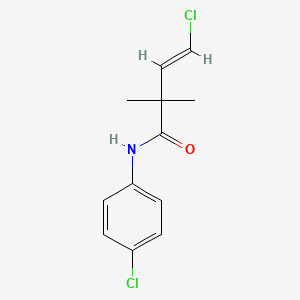
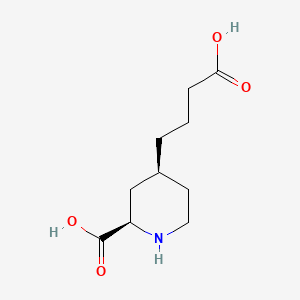
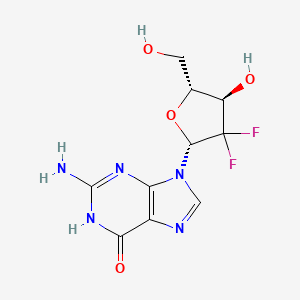
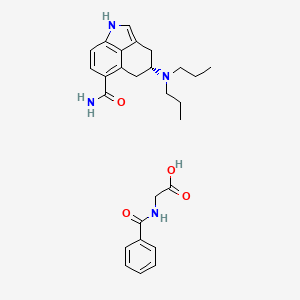
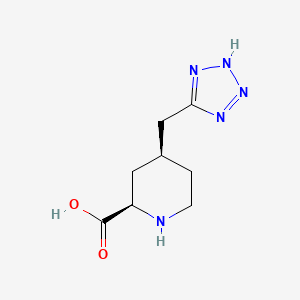
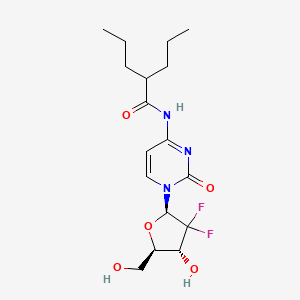
![Isopropyl (2S)-7-Cyano-4-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-2-ylcarbamate](/img/structure/B1675633.png)